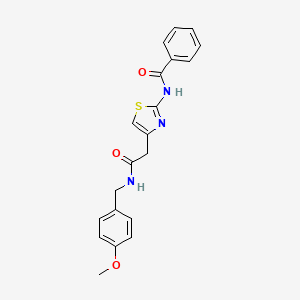
N-(4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known for their diverse biological activities and are part of many important drugs .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, a benzamide group, and a methoxybenzyl group . These groups could potentially influence the compound’s reactivity and biological activity.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The thiazole ring, in particular, is known to participate in various chemical reactions .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
N-(4-(2-((4-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide and its derivatives have shown promising results in anticancer studies. For example, Co(II) complexes containing similar thiazolyl benzamide structures demonstrated significant in vitro cytotoxicity against human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017). Another study synthesized 4-thiazolidinone derivatives and found them to be effective against cancer cell lines, highlighting the potential of thiazolyl benzamide compounds in cancer treatment (Deep et al., 2016).
Photodynamic Therapy Applications
Certain derivatives of this compound have been studied for their application in photodynamic therapy (PDT) for cancer treatment. A study on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, similar in structure to the compound , demonstrated their potential as Type II photosensitizers in PDT (Pişkin, Canpolat & Öztürk, 2020).
Antimicrobial Activity
Thiazolyl benzamide derivatives have also been explored for their antimicrobial properties. A study synthesized thiazolopyrimidine derivatives and evaluated them for their antimicrobial effects, demonstrating significant efficacy against various pathogens (Bikobo et al., 2017). Another research focused on the antimicrobial evaluation of N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives, indicating their potential as antimicrobial agents (Chawla, 2016).
Inhibitory Activity Against Enzymes
Research has been conducted on compounds similar to this compound for their ability to inhibit specific enzymes. For instance, 3-(2-hydroxyethoxy)-N-(5-benzylthiazol-2-yl)-benzamides, similar in structure, showed potent inhibition of stearoyl-CoA desaturase-1, an enzyme involved in fatty acid metabolism (Uto et al., 2009).
Antifungal Activity
Compounds containing the thiazolyl benzamide moiety have been studied for their antifungal properties. A study on 4-Chloro-6-Methoxy-N, N-Dimethylpyrimidin-2-Amine derivatives containing heterocyclic compounds showed significant antifungal activity against various fungi (Jafar et al., 2017).
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to target various enzymes and receptors, influencing their function and leading to a range of biological effects .
Mode of Action
This interaction could involve binding to the active site of an enzyme or receptor, altering its conformation, and affecting its activity .
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, leading to downstream effects such as the modulation of inflammatory responses, cell growth, and neurodegenerative disorders .
Pharmacokinetics
Similar compounds have been synthesized and used as internal standards for lc–ms analysis in drug absorption, distribution, and other pharmacokinetics studies .
Result of Action
It’s known that the compound’s interaction with its targets can lead to a range of effects, potentially influencing cell growth, inflammatory responses, and neurodegenerative disorders .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-26-17-9-7-14(8-10-17)12-21-18(24)11-16-13-27-20(22-16)23-19(25)15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,21,24)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVXOCPQPSZXRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([2,2'-bifuran]-5-ylmethyl)-2-cyclopropylacetamide](/img/structure/B2575542.png)

![2-chloro-7-(2-fluorophenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2575544.png)
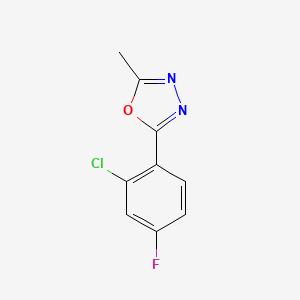
![N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2575549.png)
![(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2575550.png)
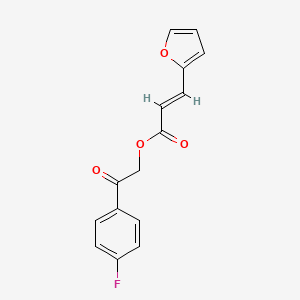
![Benzyl [(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetate](/img/structure/B2575553.png)
![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2575554.png)
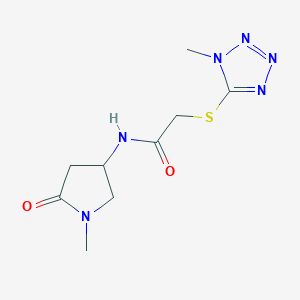
![N'-(2-methoxyethyl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-N-(pyridin-3-ylmethyl)thiourea](/img/structure/B2575557.png)
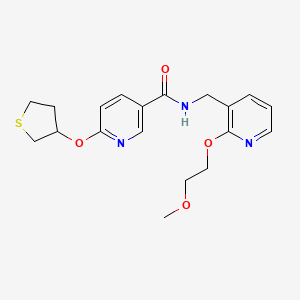
![6-(2-(4-ethoxyphenyl)-2-oxoethyl)-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2575563.png)
